N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-dimethylbenzamide
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Overview
Description
N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-dimethylbenzamide is a novel thiourea derivative. Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, has been studied for its potential use in forming metal complexes and its biological activities.
Preparation Methods
The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-dimethylbenzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-chloropyridin-2-amine. The reaction conditions typically include maintaining the reaction mixture at a specific temperature and stirring for a certain period to ensure complete reaction .
Chemical Reactions Analysis
N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their electrochemical and thermal properties.
Biology: The compound has shown potential as an antioxidant and has been studied for its antibacterial and antifungal activities.
Medicine: Research has indicated its potential use as an antitubercular and anti-inflammatory agent.
Industry: The compound is explored for its use in the extraction and separation of transition metals.
Mechanism of Action
The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-dimethylbenzamide involves its interaction with metal ions to form stable complexes. These complexes exhibit unique electrochemical properties, which are useful in various applications. The compound’s biological activities are attributed to its ability to interact with cellular components, leading to oxidative stress or inhibition of microbial growth .
Comparison with Similar Compounds
N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-dimethylbenzamide is compared with other thiourea derivatives such as:
2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: Similar in structure but differs in the position of the substituents on the benzamide ring.
N-[(5-chloropyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide: Differs in the position of the methyl groups on the benzamide ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activities.
Properties
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c1-9-5-10(2)7-11(6-9)14(20)19-15(21)18-13-4-3-12(16)8-17-13/h3-8H,1-2H3,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDVEPAMBKGWON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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